molecular formula C17H14ClFNNaO3 B12836683 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt CAS No. 62665-96-7

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt

Cat. No.: B12836683
CAS No.: 62665-96-7
M. Wt: 357.7 g/mol
InChI Key: IIZZSPOBOIMENB-UHFFFAOYSA-M
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Description

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a fluoro-hydroxyphenyl group, and a butanoic acid moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-2-hydroxybenzophenone
  • 4-Chlorophenyl-5-fluoro-2-hydroxybenzaldehyde

Uniqueness

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .

Properties

CAS No.

62665-96-7

Molecular Formula

C17H14ClFNNaO3

Molecular Weight

357.7 g/mol

IUPAC Name

sodium;4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoate

InChI

InChI=1S/C17H15ClFNO3.Na/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21;/h3-8,10,21H,1-2,9H2,(H,22,23);/q;+1/p-1

InChI Key

IIZZSPOBOIMENB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O)Cl.[Na+]

Origin of Product

United States

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